![molecular formula C46H62N3O8PSi B13812358 Pyridin-2-one riboside cep](/img/structure/B13812358.png)
Pyridin-2-one riboside cep
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Overview
Description
Pyridin-2-one riboside cep is a modified pyrimidine phosphoramidite used for probing ribozyme catalytic activity. This compound has been studied extensively for its ability to alter syn/anti nucleobase orientation, ribose puckering, and stacking ability due to dipole changes . It is a significant compound in the field of nucleic acid chemistry and has various applications in scientific research.
Preparation Methods
The synthesis of pyridin-2-one riboside cep involves several steps. One common method includes the regioselective reaction of N,N’-disubstituted 1,1-ene diamines with mercaptals in acetonitrile promoted by cesium carbonate under refluxing conditions . This method provides high yields and is efficient for producing pyridin-2-one derivatives. Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Pyridin-2-one riboside cep undergoes various chemical reactions, including:
Scientific Research Applications
Molecular Biology Applications
Ribozyme Enhancement
Pyridin-2-one riboside cep has been shown to enhance the catalytic activity of ribozymes. Research indicates that substituting traditional nucleobases with this compound can significantly improve the efficiency and specificity of RNA catalysis. The electronic properties of the pyridin-2-one structure facilitate better interactions with substrates or other biomolecules, leading to potential therapeutic applications in RNA-based therapies.
Binding Characteristics
Studies have focused on the binding characteristics of this compound with various biomolecules. The compound alters the conformational dynamics of ribozymes, affecting their catalytic properties. Specific research has demonstrated how modifications in nucleobase orientation due to the presence of pyridin-2-one influence enzyme-substrate interactions, crucial for understanding its biological role.
Medicinal Chemistry Applications
Therapeutic Potential
The compound's ability to influence ribozyme activity through changes in electronic properties and sterics positions it as a valuable tool in synthetic biology and therapeutic applications. For instance, its structural modifications allow for unique interactions within RNA structures, making it a candidate for developing RNA-based therapeutics.
Case Studies on Cytotoxicity
Research has also explored the cytotoxic effects of related pyridone compounds, such as 4-pyridone-3-carboxamide riboside (4PYR). In studies involving human hepatocarcinoma HepG3 cells, 4PYR was found to reduce cell viability significantly at concentrations comparable to physiological levels observed in patients with acute kidney injury. This highlights the potential for pyridine derivatives in targeting specific cell lines for therapeutic interventions .
Future Research Directions
Continued research into this compound should focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound enhances ribozyme activity and interacts with other biomolecules.
- Therapeutic Applications : Exploring its potential as a therapeutic agent in treating diseases associated with dysfunctional RNA processes.
- Comparative Studies : Investigating how variations in structure among similar compounds affect their biological activities.
Mechanism of Action
The mechanism of action of pyridin-2-one riboside cep involves its interaction with nucleic acids. It alters the syn/anti nucleobase orientation, ribose puckering, and stacking ability, which can affect the catalytic activity of ribozymes . These changes are crucial for understanding the compound’s role in various biological processes and its potential therapeutic applications.
Comparison with Similar Compounds
Pyridin-2-one riboside cep is unique due to its specific modifications that enhance its interaction with nucleic acids. Similar compounds include:
Pyrrolidine-2-one: Used in drug discovery for its versatile scaffold.
Imidazo[4,5-b]pyridine derivatives: Known for their biological activity and used in medicinal chemistry.
These compounds share some structural similarities but differ in their specific applications and chemical properties.
Properties
Molecular Formula |
C46H62N3O8PSi |
---|---|
Molecular Weight |
844.1 g/mol |
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyridin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C46H62N3O8PSi/c1-33(2)49(34(3)4)58(54-31-17-29-47)56-42-40(55-44(48-30-16-15-20-41(48)50)43(42)57-59(10,11)45(5,6)7)32-53-46(35-18-13-12-14-19-35,36-21-25-38(51-8)26-22-36)37-23-27-39(52-9)28-24-37/h12-16,18-28,30,33-34,40,42-44H,17,31-32H2,1-11H3/t40-,42-,43-,44-,58?/m1/s1 |
InChI Key |
FMVRDFSSWDAZFJ-VDXGOTTOSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC=CC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=CC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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